molecular formula C16H14FN3O2 B12169641 8-fluoro-4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide

8-fluoro-4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide

Cat. No.: B12169641
M. Wt: 299.30 g/mol
InChI Key: FEDFDBUDTNRUKB-UHFFFAOYSA-N
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Description

8-fluoro-4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide is a synthetic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a fluorine atom, a hydroxyl group, and a pyrrole moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Pyrrole Substitution: The pyrrole moiety can be attached via a nucleophilic substitution reaction, where a suitable pyrrole derivative reacts with the quinoline intermediate.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH) or borane.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, m-CPBA

    Reduction: LAH, borane

    Substitution: Grignard reagents, organolithium compounds

Major Products Formed

    Oxidation: Formation of quinoline-4-one derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of various substituted quinoline derivatives

Scientific Research Applications

8-fluoro-4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized quinoline derivatives.

Mechanism of Action

The mechanism of action of 8-fluoro-4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit DNA gyrase or topoisomerase, leading to the inhibition of DNA replication and cell division in microbial cells. In cancer cells, it may induce apoptosis by activating caspase pathways.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinoline-3-carboxamide: Lacks the fluorine and pyrrole substituents, resulting in different chemical and biological properties.

    8-fluoroquinoline-3-carboxamide: Lacks the hydroxyl and pyrrole groups, affecting its reactivity and interactions with biological targets.

    4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide: Lacks the fluorine atom, which may influence its chemical stability and biological activity.

Uniqueness

8-fluoro-4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide is unique due to the presence of all three functional groups (fluorine, hydroxyl, and pyrrole), which contribute to its distinct chemical reactivity and potential biological activities. The combination of these groups allows for diverse interactions with molecular targets, making it a versatile compound for various research applications.

Properties

Molecular Formula

C16H14FN3O2

Molecular Weight

299.30 g/mol

IUPAC Name

8-fluoro-4-oxo-N-(2-pyrrol-1-ylethyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H14FN3O2/c17-13-5-3-4-11-14(13)19-10-12(15(11)21)16(22)18-6-9-20-7-1-2-8-20/h1-5,7-8,10H,6,9H2,(H,18,22)(H,19,21)

InChI Key

FEDFDBUDTNRUKB-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CCNC(=O)C2=CNC3=C(C2=O)C=CC=C3F

Origin of Product

United States

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